LogP Comparison with 4′-Methylbiphenyl-2-carbonitrile
The predicted octanol-water partition coefficient (LogP) of 2-(3-chlorophenyl)benzonitrile is 4.1 [1]. In contrast, the 4′-methyl analog (CAS 114772-53-1), a common sartan intermediate, has a predicted LogP of approximately 3.7. The higher lipophilicity of the 3-chloro derivative can enhance membrane permeability but may also affect solubility and metabolic stability, making it a preferred choice for targets requiring higher logD values.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.1 |
| Comparator Or Baseline | 4′-Methylbiphenyl-2-carbonitrile: LogP ~3.7 |
| Quantified Difference | ΔLogP ≈ +0.4 |
| Conditions | Predicted values (ALOGPS / ChemAxon / Molinspiration) |
Why This Matters
Higher lipophilicity can be exploited to modulate the pharmacokinetic profile of drug candidates derived from this building block.
- [1] Molaid. 2-(3-Chlorophenyl)benzonitrile (1338095-85-4) – Computed Properties. https://www.molaid.com/MS_334405 View Source
